N~1~-(4-{[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N~1~-(4-{[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a dimethoxybenzoyl moiety. It has garnered attention for its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This intermediate is then reacted with piperazine to yield 4-(3,4-dimethoxybenzoyl)piperazine. The final step involves the sulfonylation of this intermediate with 4-aminobenzenesulfonyl chloride, followed by acetylation to produce the target compound.
Industrial Production Methods
Industrial production of N1-(4-{[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N~1~-(4-{[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its role as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-(2,4-dimethoxybenzoyl)phenyl)acetamide
- 3,4-dimethoxybenzoic acid
Uniqueness
N~1~-(4-{[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate multiple biochemical pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15(25)22-17-5-7-18(8-6-17)31(27,28)24-12-10-23(11-13-24)21(26)16-4-9-19(29-2)20(14-16)30-3/h4-9,14H,10-13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBUWIZDNDBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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